(S)-(+)-3-Methyl-1-pentanol
Overview
Description
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo.Scientific Research Applications
Biofuel Potential : Research indicates that pentanol isomers like 3-methyl-1-butanol, closely related to (S)-(+)-3-Methyl-1-pentanol, are promising as potential biofuels due to their high energy density and low hygroscopicity. These isomers are products of microbial fermentations from amino acid substrates. Advances in metabolic engineering have enabled the development of microbial strains for the efficient production of such isomers, indicating a potential breakthrough in biofuel production efficiency (Cann & Liao, 2009).
Combustion Properties and Emissions : Studies on the thermal decomposition of pentanol isomers, including 3-methyl-1-butanol, reveal insights into their combustion properties. These findings are valuable for developing kinetic models for pentanol combustion, which is crucial for their application as alternative fuels in engines (Zhao et al., 2012). Additionally, research shows that 1-pentanol and its isomers can influence the performance and emissions of diesel engines when used as fuel additives. This suggests their potential role in reducing environmental impact and enhancing engine efficiency (Yilmaz et al., 2017).
Fragrance Industry : 3-Methyl-1-pentanol is used in the fragrance industry. Its toxicologic and dermatologic properties have been reviewed, ensuring its safe use as a fragrance ingredient. This highlights its role in the cosmetic and personal care industries (McGinty et al., 2010).
Food Industry : In the food industry, the volatile profile of certain fermented products like Kedong sufu, a Chinese traditional bacteria-fermented soybean product, includes compounds such as 3-methyl-1-butanol. These compounds contribute to the flavor and aroma of the product, underlining the significance of such alcohols in food science and technology (Fan et al., 2019).
Plant Immunity : Interestingly, 3-pentanol, which shares structural similarities with (S)-(+)-3-Methyl-1-pentanol, has been found to prime plant immunity against bacterial pathogens. This indicates a potential role in agricultural science for enhancing crop resistance to diseases (Song et al., 2015).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, and its impact on the environment.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the synthesis of other compounds.
properties
IUPAC Name |
(3S)-3-methylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTBVKIGCDZRPL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348844 | |
Record name | (S)-(+)-3-Methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Methyl-1-pentanol | |
CAS RN |
42072-39-9 | |
Record name | (S)-(+)-3-Methyl-1-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentanol, 3-methyl-, (S)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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